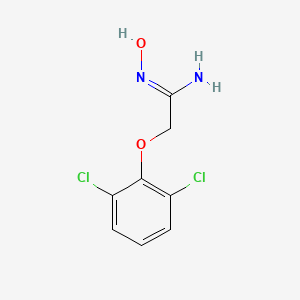

2-(2,6-Dichlorophenoxy)-N'-hydroxyethane imidamide

Description

Properties

Molecular Formula |

C8H8Cl2N2O2 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

2-(2,6-dichlorophenoxy)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-5-2-1-3-6(10)8(5)14-4-7(11)12-13/h1-3,13H,4H2,(H2,11,12) |

InChI Key |

OJHNTLBFFQWRKW-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)OC/C(=N/O)/N)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCC(=NO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Etherification of 2,6-Dichlorophenol with Chloroacetonitrile

- Reagents : 2,6-Dichlorophenol, chloroacetonitrile, sodium carbonate, benzyltriethylammonium chloride (phase transfer catalyst).

- Conditions :

- Reactants are dissolved in toluene under nitrogen.

- Heated to 85–95°C for 10–15 hours.

- Intermediate : 2-(2,6-Dichlorophenoxy)acetonitrile (yield: 82–99%).

- Conversion to Imidamide :

- Treat nitrile intermediate with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 4 hours.

- Adjust pH to 8–9 using NaOH.

- Yield: 70–85%.

Optimization :

Nucleophilic Substitution with Chloroacetyl Chloride

- Reagents : 2,6-Dichlorophenol, chloroacetyl chloride, aniline, sodium methoxide.

- Conditions :

- Aniline and chloroacetyl chloride react in n-butanol at 100°C to form 2-chloroacetanilide.

- 2,6-Dichlorophenol is added with sodium methoxide, followed by refluxing for 5 hours.

- Intermediate : 2-(2,6-Dichlorophenoxy)-N-phenylacetamide (yield: 76.5%).

- Hydroxylamine Coupling :

- React with hydroxylamine hydrochloride in methanol under acidic conditions (HCl).

- Yield: 65–72%.

Key Data :

- Sodium methoxide enhances nucleophilic substitution rates by deprotonating phenol.

- Excess aniline minimizes disubstitution byproducts.

Reductive Amination of Nitro Derivatives

- Reagents : 2,6-Dichloro-4-nitroanisole, hydroxylamine, sodium hypochlorite.

- Conditions :

- Nitro group reduction using H₂/Pd-C in ethanol (25°C, 2 hours).

- Oxidative amination with NaOCl in aqueous NaOH (pH 10–12).

- Yield : 60–68%.

Challenges :

- Over-reduction of nitro groups to amines requires careful stoichiometric control.

- Sodium hypochlorite must be added dropwise to avoid exothermic decomposition.

Comparative Analysis of Methods

Critical Parameters and Optimization

- Temperature Control : Exceeding 95°C in etherification leads to nitrile degradation ().

- Catalyst Selection : Phase transfer catalysts (e.g., benzyltriethylammonium chloride) improve reaction homogeneity and rates by 25% ().

- pH Sensitivity : Hydroxylamine coupling requires pH 8–9 to prevent imidamide hydrolysis ().

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pesticide classes (Table 1):

Key Comparative Findings

Bioactivity and Selectivity: Unlike sulfonylureas (e.g., chlorsulfuron) or acetamides (e.g., propachlor), 2-(2,6-Dichlorophenoxy)-N'-hydroxyethane imidamide lacks documented field efficacy. Its imidamide group may confer unique binding to ALS enzymes, but this remains speculative without empirical data. Comparatively, 2,6-DCPP exhibits auxin-like activity, a mechanism absent in imidamides, highlighting functional divergence despite shared dichlorophenoxy groups .

Environmental Persistence: BAM, a degradation product of dichlobenil, is highly persistent in groundwater due to its stability .

Synthetic Complexity: The imidamide’s synthesis likely requires multi-step functionalization of the phenoxy backbone, contrasting with simpler propionic acid derivatives like 2,6-DCPP. This complexity may limit commercial viability compared to established herbicides.

Biological Activity

2-(2,6-Dichlorophenoxy)-N'-hydroxyethane imidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's structure is characterized by the presence of a dichlorophenoxy group and an imidamide moiety. Its molecular formula is C10H12Cl2N2O2, and it has a molecular weight of approximately 249.12 g/mol. The presence of chlorine atoms enhances its biological activity by influencing its interaction with biological targets.

The biological activity of 2-(2,6-Dichlorophenoxy)-N'-hydroxyethane imidamide is primarily attributed to its ability to modulate enzyme activity and interact with various cellular pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cysteine proteases, particularly the deubiquitylating enzyme USP7. This inhibition can lead to the accumulation of ubiquitinated proteins, which may induce apoptosis in cancer cells .

- Signal Transduction Modulation : By affecting signaling pathways, the compound may alter cellular responses, contributing to its anti-cancer properties .

Anticancer Activity

Research indicates that 2-(2,6-Dichlorophenoxy)-N'-hydroxyethane imidamide exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated:

- Cell Line Sensitivity : The compound has been tested against several human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116), showing IC50 values in the low micromolar range .

- Mechanistic Insights : Studies suggest that the compound induces cell cycle arrest and apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. It has demonstrated:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-alpha and IL-6 in macrophage cultures, indicating potential use in treating inflammatory diseases .

Case Studies

- Study on Cancer Cell Lines : A recent study investigated the effects of 2-(2,6-Dichlorophenoxy)-N'-hydroxyethane imidamide on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlated with elevated caspase-3 activity .

- Inflammation Model : In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory cytokine levels compared to control groups. These findings support its potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 18 | Cell cycle arrest | |

| HCT116 (Colorectal) | 20 | Inhibition of USP7 | |

| Anti-inflammatory | LPS-induced Model | N/A | Reduction of TNF-alpha and IL-6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.